molecular formula C16H13N3O2 B2653916 methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate CAS No. 400074-76-2

methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2653916
CAS No.: 400074-76-2
M. Wt: 279.299
InChI Key: JFGMWIFQCLGOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with phenyl and pyridinyl groups

Scientific Research Applications

Methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of pyrazole derivatives is often studied using molecular docking techniques. For example, a study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a pyrazole derivative .

Future Directions

Pyrazole derivatives have shown potential in various fields, including medicinal chemistry. For instance, they have demonstrated potent antileishmanial and antimalarial activities . Future research may focus on exploring these and other potential applications further.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Substitution reactions: The phenyl and pyridinyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

    Esterification: The carboxylate group is introduced via esterification, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted pyrazoles, pyridines, and phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(4-pyridinyl)-1H-pyrazole: Lacks the ester group, which may affect its solubility and reactivity.

    Methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group in a different position, potentially altering its chemical properties and biological activity.

    1-Phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylic acid: The acid form of the compound, which may have different solubility and reactivity compared to the ester.

Uniqueness

Methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-16(20)14-11-19(13-5-3-2-4-6-13)18-15(14)12-7-9-17-10-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGMWIFQCLGOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.